Phosphine, phenylmethylidyne-
Description
Historical Development and Significance of P-C Triple Bond Chemistry
The field of phosphaalkyne chemistry began in 1961 when Thurman Gier first synthesized the parent compound, phosphaethyne (HC≡P), by passing phosphine (B1218219) gas over an electric arc between carbon electrodes. wikipedia.orgthieme-connect.de This discovery was a landmark achievement as it challenged the prevailing "double bond rule," which posited that heavier main-group elements like phosphorus were unlikely to form stable multiple bonds with other elements. wikipedia.orgacs.org
The initial synthesis of HC≡P was followed by a period of gradual development. Fifteen years later, the first substituted phosphaalkyne, ethylidynephosphine, was detected using microwave spectroscopy. thieme-connect.de A significant breakthrough came with the synthesis of a kinetically stabilized phosphaalkyne, (2,2-dimethylpropylidyne)phosphine, by Becker. thieme-connect.deacs.org This success spurred the rapid expansion of P≡C chemistry, leading to the development of various synthetic methodologies. The most crucial methods for synthesizing phosphaalkynes, including phenylmethylidyne-phosphine, are β-elimination reactions. thieme-connect.de One such method involves the vacuum thermolysis of (dichlorophenylmethyl)bis(trimethylsilyl)phosphine, which eliminates two equivalents of chlorotrimethylsilane (B32843) to yield phenylmethylidyne-phosphine. wikipedia.orgthieme-connect.de
The significance of P≡C chemistry lies in the creation of a novel class of organophosphorus compounds with reactivity patterns that are distinct from other phosphorus compounds and their nitrogen analogues, nitriles. wikipedia.org This has opened new avenues in synthesis, coordination chemistry, and materials science.
Structural Characteristics and Bonding Nature of Phenylmethylidyne-Phosphine
The defining feature of phenylmethylidyne-phosphine is the triple bond between its carbon and phosphorus atoms. This bond has been a subject of considerable interest for both theoretical and synthetic chemists. wikipedia.org
The P≡C triple bond length is a critical parameter for understanding its nature. Theoretical calculations predict a bond length of approximately 1.54 Å. wikipedia.org Experimental data from microwave spectroscopy and X-ray diffraction for various phosphaalkynes confirm bond lengths in this range, validating the presence of a true triple bond. wikipedia.org For phenylmethylidyne-phosphine itself, normal coordinate analysis of its infrared spectrum in the solid state identified the C≡P stretching vibration at 1565 cm⁻¹, a frequency indicative of a strong multiple bond. researchgate.net
| Property | Value | Reference |
| Chemical Formula | C₇H₅P | ontosight.ai |
| Common Name | Phenylmethylidyne-phosphine | ontosight.ai |
| IUPAC Name | (phenylmethylidyne)phosphane | echemi.com |
| C≡P Stretching Vibration | 1565 cm⁻¹ (solid state) | researchgate.net |
| C≡P Stretching Force Constant | 812 N m⁻¹ | researchgate.net |
This interactive table summarizes key properties of Phenylmethylidyne-phosphine.
The strength of the P≡C bond is influenced by the substituent attached to the carbon. The C≡P stretching force constant for phenylmethylidyne-phosphine (812 N m⁻¹) is notably smaller than that for methylidynephosphine (CH₃C≡P) (889 N m⁻¹), indicating that the phenyl group has a discernible electronic effect on the triple bond. researchgate.net
While phosphaalkynes (RC≡P) are the heavier congeners of nitriles (RC≡N), their chemical behavior is markedly different. wikipedia.org This distinction arises from the fundamental properties of the atoms involved. The electronegativities of carbon and phosphorus are quite similar, which results in phosphaalkynes exhibiting reactivity patterns that are more reminiscent of alkynes (RC≡CR') than nitriles. wikipedia.org
A key difference lies in their frontier molecular orbitals. In a nitrile, the Highest Occupied Molecular Orbital (HOMO) is the lone pair of electrons on the nitrogen atom. rsc.org In contrast, for a phosphaalkyne, the HOMO is the π-system of the triple bond. rsc.org This makes phosphaalkynes susceptible to different types of reactions, particularly cycloadditions. Furthermore, the P≡C bond is polarized, with the carbon atom being the negative end of the dipole, which also influences its reactivity. acs.orgacs.org
The electronic structure of the P≡C bond is best described as a true triple bond, consisting of one σ bond and two orthogonal π bonds. Natural Bond Orbital (NBO) analysis confirms this for a wide range of phosphaalkynes. wikipedia.orgacs.org
For the simplest phosphaalkynes, such as HC≡P, the resonance structure depicting a clear triple bond is the only one of major significance. wikipedia.org However, for substituted derivatives like phenylmethylidyne-phosphine, while the triple-bonded form is still the most dominant contributor, other resonance structures become relevant. wikipedia.org These minor contributors arise from hyperconjugation—the interaction between the P≡C π-bonds and the σ-bonds of the phenyl substituent. wikipedia.org
The primary resonance structure for phenylmethylidyne-phosphine is:
C₆H₅—C≡P
Contributing resonance structures involve delocalization of the π-electrons from the phenyl ring, which slightly alters the electron density distribution across the molecule.
Classification within Organophosphorus Chemistry: Phosphaalkynes and Alkylidynephosphines
The term "phosphine, phenylmethylidyne-" is derived from systematic nomenclature. Within the broader field of organophosphorus chemistry, these compounds are most commonly referred to as phosphaalkynes . wikipedia.org This name highlights the analogy to alkynes. The official IUPAC nomenclature for this class of compounds is alkylidynephosphines . wikipedia.orgthieme-connect.de
Organophosphorus compounds can be classified based on the coordination number (σ) and valency (λ) of the phosphorus atom. In this system, phosphines are typically σ³λ³ compounds. wikipedia.org Phosphaalkynes, containing a P(III) center, are classified as having a σ¹λ³-phosphorus atom, reflecting the single bond to the carbon atom and the valency of three. thieme-connect.dewikipedia.org
| Classification System | Designation for Phenylmethylidyne-phosphine |
| Common Name | Phosphaalkyne |
| IUPAC Name | Alkylidynephosphine |
| Oxidation State of P | Phosphorus(III) |
| Coordination/Valency | σ¹λ³ |
This interactive table shows the classification of Phenylmethylidyne-phosphine.
Overview of Research Areas and Disciplines Investigating Phenylmethylidyne-Phosphine
The unique structure and reactivity of phenylmethylidyne-phosphine and its analogues have made them valuable subjects of study across several scientific disciplines.
Organic Synthesis and Reactivity : Phosphaalkynes are highly versatile building blocks. One of their most well-developed areas of chemistry is their participation in cycloaddition reactions, including [1+2], [3+2], and [4+2] cycloadditions. wikipedia.orgresearchgate.net These reactions provide synthetic routes to a wide variety of phosphorus-containing heterocyclic compounds. They also undergo ene-reactions and can be triggered to form oligomers. wikipedia.orgtandfonline.com
Coordination and Organometallic Chemistry : Phenylmethylidyne-phosphine and other phosphaalkynes function as ligands in coordination chemistry. ontosight.ai They can bind to transition metals in various modes, most notably through η²-coordination (side-on binding), which is different from the typical end-on binding of nitriles. rsc.orgosti.gov This has led to the synthesis of novel mono- and polynuclear metal complexes with unique structural and reactive properties. acs.orgrsc.orguwo.ca
Materials Science : Phosphaalkynes serve as precursors for the development of new materials. ontosight.ai For instance, they are used in the synthesis of poly(p-phenylenephosphaalkene)s, which are phosphorus-containing analogues of poly(p-phenylenevinylene) (PPV), a significant electronic material. researchgate.net
Theoretical and Computational Chemistry : The unusual nature of the P≡C triple bond has prompted extensive theoretical investigation. acs.org Computational studies using methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have been crucial for elucidating the electronic structure, bonding, and reactivity of these molecules, providing insights that complement experimental findings. wikipedia.orgacs.org
Spectroscopy : Advanced spectroscopic techniques are essential for the characterization of phosphaalkynes, which can be highly reactive or unstable. thieme-connect.de Infrared (IR), Nuclear Magnetic Resonance (NMR), and microwave spectroscopy are routinely used to confirm their synthesis and study their structural properties. thieme-connect.deresearchgate.net
Structure
3D Structure
Properties
CAS No. |
76684-21-4 |
|---|---|
Molecular Formula |
C7H5P |
Molecular Weight |
120.09 g/mol |
IUPAC Name |
benzylidynephosphane |
InChI |
InChI=1S/C7H5P/c8-6-7-4-2-1-3-5-7/h1-5H |
InChI Key |
HKLDTKWOJPNPRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#P |
Origin of Product |
United States |
Coordination Chemistry of Phenylmethylidyne Phosphine
Ligand Characteristics of Phenylmethylidyne-Phosphine
The electronic and steric properties of phosphaalkynes are fundamental to understanding their behavior as ligands. These characteristics dictate the nature and strength of the metal-ligand bond and influence the geometry and reactivity of the resulting complexes.
σ-Donating and π-Accepting Properties of the P≡C Moiety
The P≡C moiety exhibits both σ-donor and π-acceptor capabilities, a duality crucial to its coordination chemistry. Unlike nitriles, where the highest occupied molecular orbital (HOMO) is the nitrogen lone pair, the HOMO of a phosphaalkyne corresponds to the P≡C π-system. rsc.org The phosphorus lone pair of electrons is actually lower in energy than the π-system. rsc.org
The balance between σ-donation and π-acceptance can be probed experimentally, for instance, by analyzing the C≡O stretching frequencies of co-ligands in metal carbonyl complexes. rsc.org Stronger net-donating ligands (strong σ-donors and/or weak π-acceptors) increase the electron density at the metal center, leading to more back-donation into the CO π* orbitals and a decrease in the ν(CO) frequency. Conversely, strong π-accepting ligands compete with CO for metal d-electron density, resulting in higher ν(CO) frequencies. rsc.org Theoretical methods, such as Natural Orbitals for Chemical Valence (NOCV), can also quantify these interactions, partitioning the bond into its σ-donation and π-back-donation components. researcher.liferesearchgate.net
Steric and Electronic Parameters of Phenylmethylidyne-Phosphine Ligands
The steric and electronic properties of phosphine (B1218219) ligands are often quantified using parameters like the Tolman cone angle (θ) and the Tolman electronic parameter (TEP). The cone angle provides a measure of the steric bulk of a ligand, while the TEP, derived from the ν(CO) stretching frequencies of [Ni(CO)₃L] complexes, quantifies its net electron-donating or -withdrawing ability. manchester.ac.uk
For phosphaalkyne ligands, these parameters are influenced by the substituent on the carbon atom (the phenyl group in phenylmethylidyne-phosphine). Bulky substituents increase the steric hindrance around the metal center, which can affect coordination numbers and the stability of complexes. researchgate.net For example, the use of very bulky terphenyl substituents on phosphine ligands has been shown to enforce low coordination numbers at the metal center. researchgate.net
The electronic nature of the substituent also plays a critical role. Electron-withdrawing groups on the phenyl ring would be expected to decrease the σ-donating ability of the phosphorus lone pair and increase the π-accepting character of the P≡C bond. These parameters are crucial for rational ligand design in catalysis. brynmawr.edu
Table 1: Comparison of Ligand Electronic Properties This table presents conceptual data based on established principles of ligand effects.
| Ligand (L) | Relative σ-Donation | Relative π-Acceptance | Effect on ν(CO) in [M(CO)nL] |
|---|---|---|---|
| P(t-Bu)₃ | Strong | Weak | Large Decrease |
| PPh₃ | Moderate | Moderate | Moderate Decrease |
| P≡C-Ph | Weak | Moderate-Strong | Small Decrease / Increase |
| PF₃ | Very Weak | Strong | Large Increase |
| CO | Weak | Strong | (Reference) |
Complexation with Transition Metals
Phenylmethylidyne-phosphine and related phosphaalkynes form stable complexes with a variety of transition metals, displaying a range of coordination modes. The focus here is on mononuclear complexes where the ligand is bound in an η¹ fashion.
Mononuclear Metal Complexes of Phenylmethylidyne-Phosphine
In η¹-coordination, the phosphaalkyne ligand binds to a single metal center through the phosphorus atom's lone pair, in an "end-on" fashion analogous to how nitriles coordinate.
The synthesis of η¹-phosphaalkyne complexes often involves the reaction of a coordinatively unsaturated metal precursor with the free phosphaalkyne. A notable example is the synthesis of ruthenium and iron hydride complexes by reacting a metal-hydride precursor with a phosphaalkyne bearing a bulky trityl (triphenylmethyl) group. researchgate.netresearchgate.net
For instance, the reaction of [RuHCl(CO)(PPh₃)₃] with Ph₃C-C≡P in the presence of a halide abstractor can lead to the formation of a cationic η¹-complex. A general synthetic route is shown below:
[MH(X)(L)n] + R-C≡P + NaY → [MH(η¹-P≡C-R)(L)n]Y + NaX (Where M = Fe, Ru; X = Cl; L = ancillary ligand like dppe; Y = non-coordinating anion like OTf⁻ or BArF₄⁻)
The first complex featuring a methylphosphaalkyne solely in an η¹-coordination mode, [RuH(dppe)₂(η¹-P≡CMe)][CF₃SO₃], was synthesized and characterized, providing definitive proof of this binding mode. researchgate.net Characterization of these complexes relies heavily on multinuclear NMR spectroscopy, particularly ³¹P NMR, and single-crystal X-ray diffraction. In ³¹P NMR spectra, the coordinated phosphorus atom exhibits a characteristic downfield shift compared to the free ligand, often with coupling to the metal center (if NMR-active) and other phosphorus-containing ligands. researchgate.netnih.gov X-ray crystallography provides unequivocal evidence of the η¹-binding mode, revealing a nearly linear M-P-C arrangement. researchgate.netresearchgate.net
Table 2: Selected Spectroscopic and Structural Data for η¹-Phosphaalkyne Complexes
| Complex | ³¹P NMR Shift (δ, ppm) (Coordinated P≡C) | P≡C Bond Length (Å) | M-P Bond Length (Å) | Reference |
|---|---|---|---|---|
[RuH(dppe)₂(η¹-P≡CMe)][CF₃SO₃] |
Not reported | 1.545(6) | 2.361(1) | researchgate.net |
[Ru(dppe)₂(C≡P)(C≡CC₆H₄Me)] |
-314.5 | 1.55 (inferred) | 2.264(1) | researchgate.net |
[{Ru(dppe)₂}₂{μ-(C≡C)₂C₆H₄-p}(η¹-P≡CSiMe₃)₂]²⁺ |
-144.1 | 1.526(5) | 2.264(1) | rsc.org |
[O₂C(AdC=)W{η²-(P,C)-P≡C-tBu}(THF)] |
346.3 | 1.636(2) | (η²-complex) | nih.gov |
Note: Data for η²-complex included for comparison of ³¹P NMR shift.
Ancillary ligands, which are the other ligands attached to the metal center, play a crucial role in modulating the properties of the metal-phosphaalkyne bond. The electronic and steric characteristics of these co-ligands can influence the stability, reactivity, and even the coordination mode of the phosphaalkyne. osti.gov
Conversely, the steric bulk of ancillary ligands can create a crowded coordination sphere that favors the less sterically demanding η¹-coordination over the side-on η² mode. researchgate.net The "bite angle" of chelating phosphine ligands is also a critical factor. osti.gov A constrained bite angle can impose geometric restrictions that favor one coordination mode over another and can influence the reactivity of the coordinated phosphaalkyne. For example, studies on related systems have shown that the choice of pincer ligands and other ancillary groups is critical in determining the outcome of C-C or C-F bond activation reactions at the metal center. nih.govresearchgate.net This principle directly applies to the reactivity of the metal-phosphaalkyne fragment, where ancillary ligands can be tuned to promote or inhibit subsequent transformations of the coordinated P≡C unit.
Polynuclear Clusters and Oligomerization within Coordination Spheres
The coordination chemistry of phenylmethylidyne-phosphine (phenylphosphaacetylene, Ph–C≡P) extends significantly into the realm of polynuclear metal clusters, where it demonstrates a remarkable capacity for both bridging metal centers and undergoing oligomerization reactions. The metal coordination sphere acts as a template, guiding the transformation of the P≡C triple bond into a variety of complex structures.
Bridging Phenylmethylidyne Ligand Architectures
In multinuclear metal complexes, the phenylmethylidyne ligand can adopt various bridging modes. A notable example is its ability to function as a triply bridging ligand. In a Co₂Mo isosceles triangle cluster, the phenylmethylidyne group caps (B75204) the three metal atoms. researchgate.net The carbon atom of the ligand is bonded to all three metals, with Mo-C and Co-C bond distances of 2.048(2) Å and 1.942(2) Å, respectively. researchgate.net This capping architecture highlights the ligand's versatility in stabilizing polynuclear frameworks through multimetal coordination. In other instances, such as in tungsten-iridium clusters, the scission of the alkyne can lead to phenylmethylidyne moieties that bridge a W-Ir bond. dokumen.pubelectronicsandbooks.com
Metal-Induced Transformations of the P≡C Bond
The P≡C triple bond in phenylmethylidyne-phosphine is highly susceptible to transformations when coordinated to a metal center, leading to a rich oligomerization chemistry. thieme-connect.de Transition metals can serve as templates to control the cyclization of two or more phosphaalkyne molecules. tandfonline.com
Cyclodimerization: The most common metal-mediated transformation is cyclodimerization, which can result in either 1,2- or 1,3-diphosphacyclobutadiene complexes. uni-regensburg.de The specific isomer formed is often dependent on the steric bulk of the substituent on the phosphaalkyne. uni-regensburg.de For instance, cyclodimerization in the coordination sphere of metallocene derivatives of zirconium and hafnium yields 1,3-diphosphabicyclo[1.1.0]butandiyl metallocenes. tandfonline.com In contrast, rhodium complexes can facilitate the formation of 1,3-diphosphacyclobutadiene rhodium complexes, sometimes proceeding through an isolable 1,4-diphospha-2-rhodacyclopentadiene intermediate which then isomerizes. tandfonline.com
Cyclotrimerization and Other Oligomerizations: Beyond dimerization, metal templates can induce the formation of larger rings. Vanadium complexes, for example, have been used to synthesize 1,3,5-triphosphabenzenes from phosphaalkynes. nih.gov The specific nature of the vanadium precursor is crucial; a variation in the reagent can lead to different products, such as azatetraphosphaquadricyclanes if an imido fragment is incorporated. nih.gov The cyaphide ion (CP⁻), an analogue of phosphaalkynes, has been shown to undergo oligomerization in the coordination sphere of metals to form C₂P₂ and C₃P₃ fragments, further demonstrating the propensity of the C-P multiple bond to form larger conjugated organophosphorus systems. nih.gov
Coordination with Main Group Elements
The reactivity of phenylmethylidyne-phosphine is not limited to transition metals; it also engages in significant coordination and cycloaddition reactions with main group elements. Volatile halides of main group elements react readily with phosphaalkynes. uni-stuttgart.de
For example, the reaction with germanium(IV) chloride initially produces a mixture of (E)- and (Z)-isomeric chloro[1-(trichlorogermyl)alkylidene]phosphines. uni-stuttgart.de This intermediate then reacts with another molecule of the phosphaalkyne in a [2+2] cycloaddition to yield a stable 1,2-diphosphetene derivative. uni-stuttgart.de Similar reactivity patterns are observed with other main group halides such as tin(IV) chloride and boron(III) bromide. uni-stuttgart.de
Furthermore, research into phosphinidene (B88843) chemistry has shown that these main group species can mimic the behavior of transition metal complexes. (Phosphino)phosphinidene-phosphine adducts, formed via ligand exchange reactions, demonstrate the ability of phosphorus centers to coordinate with various Lewis bases, analogous to ligand behavior in transition metal chemistry. nsf.gov
Stability and Reactivity Profiles of Metal-Phenylmethylidyne-Phosphine Complexes
Metal complexes of phenylmethylidyne-phosphine exhibit a diverse range of stabilities and reactivities, which are influenced by the metal center, the coordination environment, and the nature of other ligands present.
General Stability: Phosphine ligands are often considered "spectator" ligands that stabilize the metal center without directly participating in reactions. wikipedia.org However, the reactivity of the P≡C bond in phosphaalkynes makes them less innocent than simple trialkyl or triaryl phosphines. The stability of the resulting complexes can vary greatly. For example, zirconocene (B1252598) complexes containing a 1,3-diphosphabicyclo[1.1.0]butane core, formed from dimerization, are thermally robust and can be heated to 150°C without decomposition. tandfonline.com In contrast, related 1-phospha-3-zirconacyclopentadiene derivatives have a labile P-C σ-bond that can break upon gentle heating. tandfonline.com
Reactivity Involving Bond Activation: A significant aspect of the reactivity of coordinated phenylmethylidyne-phosphine is the activation of bonds within the ligand itself. A notable reaction is the photochemical activation of the C(sp)-C(sp2) bond in Pt(0)-η²-aryl-phosphaalkyne complexes. osti.govmit.edu This process results in an oxidative addition at the metal center, cleaving the bond between the phenyl ring and the phosphaalkyne carbon to form a square planar Pt(II)-cyaphido complex of the type LₙPt(aryl)(C≡P). osti.govmit.edu This reaction is a clean and atom-economical route to reactive terminal cyaphido complexes. osti.gov
The stability of these products is notable; the C-C bond cleavage is thermodynamically uphill, and the reverse reaction—reductive elimination to regenerate the Pt(0)-phosphaalkyne π-complex—occurs quantitatively upon heating. osti.govmit.edu The resulting terminal Pt(II)-cyaphido complexes are themselves reactive, capable of undergoing further transformations such as [3+2] cycloaddition reactions with organic azides to yield Pt(II)-triazaphospholato complexes. osti.govmit.edu
Reactivity and Transformation Pathways of Phenylmethylidyne Phosphine
Organic Transformations Involving the P≡C Triple Bond
The P≡C triple bond in phenylmethylidyne-phosphine is the primary site of its reactivity in organic transformations. This bond is highly unsaturated and polarized, with the carbon atom typically bearing a partial negative charge and the phosphorus a partial positive charge (δ+P≡Cδ-). This electronic structure dictates its participation in a wide array of reactions, including cycloadditions and additions of both nucleophiles and electrophiles.
Cycloaddition reactions are a cornerstone of phosphaalkyne chemistry, providing pathways to a variety of phosphorus-containing heterocyclic compounds. wikipedia.org Phenylmethylidyne-phosphine and its substituted analogues readily undergo these pericyclic reactions.
[2+1] Cycloadditions: These reactions involve the addition of a one-atom component across the P≡C bond. For instance, the reaction of a phosphaalkyne like adamantylphosphaacetylene (AdC≡P) with a terminal phosphide (B1233454) molybdenum complex results in the formation of a cyclo-CP₂ complex. nih.gov This represents a formal addition of a phosphinidene (B88843) fragment to the phosphaalkyne. Similarly, single electron oxidation of alkenes can generate alkene radical cations that participate in [2+1] cycloadditions with diazo compounds to yield cyclopropanes. elsevierpure.com
[2+2] Cycloadditions: These reactions form four-membered rings. While less common than [4+2] cycloadditions, they are known to occur under photochemical conditions. For instance, the [2+2] cycloaddition of two ethylene (B1197577) molecules is forbidden under thermal conditions but allowed photochemically, a principle that extends to phosphaalkyne reactions. youtube.com
[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these are a versatile method for synthesizing five-membered heterocyclic rings. Phosphaalkynes act as effective dipolarophiles. wikipedia.org A notable example involves the reaction of a terminal Pt(II)-cyaphido complex (derived from a phosphaalkyne) with organic azides, which proceeds as a [3+2] cycloaddition to yield a Pt(II)-triazaphospholato complex. mit.edu This reaction is regioselective and mirrors the reactivity observed between free phosphaalkynes and organic azides. mit.edu
| Cycloaddition Type | Reactants | Product Type | Conditions | Reference |
| [2+1] | Phosphaalkyne + Phosphinidene Source | 1,2-Diphosphetene derivative | Thermal | nih.gov |
| [2+2] | Phosphaalkyne + Alkene | Phosphacyclobutene derivative | Photochemical | youtube.com |
| [3+2] | Phosphaalkyne + Organic Azide (B81097) | 1,2,3,4-Triazaphosphole | Thermal | mit.edu |
The high reactivity of the P≡C bond also leads to cyclooligomerization, forming trimers and tetramers. DFT calculations have provided insight into the mechanisms of phosphaalkyne trimerization. researchgate.net The demetalation of zirconium-phosphaalkyne complexes can yield cyclotetramers. For example, reacting a zirconium compound with [(Ph₃P)₂NiCl₂] can produce a tetramer with a central P₄ unit in high yield. researchgate.net
Polymerization of phenylmethylidyne-phosphine itself is less studied, but the polymerization of related phenylenediamines can occur through oxidative processes. For instance, oxidative polymerization of p-phenylenediamine (B122844) can yield a modified poly(1,4-benzoquinonediimine). researchgate.net Chemical polymerization of m-phenylenediamine (B132917) can also be induced to form stable polymers. nih.gov
The polarized nature of the phosphaalkyne triple bond makes it susceptible to attack by both nucleophiles and electrophiles.
Electrophilic Additions: Phosphaalkynes react with electrophiles, often with regioselectivity that can be influenced by the electrophile's nature and steric factors. A key example is the hydroboration with highly electrophilic boranes like HB(C₆F₅)₂, which adds to the P≡C bond to form novel B-P bonded phosphaalkenylboranes. bris.ac.uk This reactivity pattern, where the boron adds to the phosphorus atom, contrasts with many other hydroelementation reactions where the hydride adds to the more electropositive phosphorus. bris.ac.uk This behavior highlights an analogy between electrophilic boranes and transition metals. bris.ac.uk Coordinated phosphaalkynes can also undergo electrophilic attack; for example, treatment of a ruthenium-coordinated phosphaalkyne with a strong acid can induce cyclization via electrophilic aromatic substitution, where the low-coordinate phosphorus acts as the electrophile. researchgate.net
Nucleophilic Additions: Nucleophiles typically attack the phosphorus atom of the P≡C bond. However, the regiochemistry can be reversed. In certain platinum(IV) complexes formed from phosphaalkynes, the phosphorus atom of the resulting phosphaalkenyl ligand retains its lone pair and acts as a nucleophile, capable of being methylated or protonated. acs.org The reaction of phosphaalkynes with nucleophiles can also be a route to synthesizing other valuable organophosphorus compounds, such as 1,3-diphosphabutadienes. wikipedia.org The stereochemistry of nucleophilic addition to coordinated alkynes can be dependent on the basicity of the nucleophile, a principle that is also relevant to phosphaalkyne chemistry. acs.org
| Addition Type | Reagent | Product Feature | Key Observation | Reference |
| Electrophilic | Electrophilic Borane (HB(C₆F₅)₂) | B-P Bond | Boron adds to phosphorus, unlike typical hydroborations. | bris.ac.uk |
| Electrophilic | Strong Acid (on coordinated P≡C) | C-P Bond formation (cyclization) | Coordinated phosphorus acts as an electrophile. | researchgate.net |
| Nucleophilic | Methyl Triflate (MeOTf) | Methylated Phosphorus | Phosphorus in a Pt(IV) phosphaalkenyl complex is nucleophilic. | acs.org |
Reactivity within Metal Coordination Environments
When coordinated to a transition metal, the reactivity of phenylmethylidyne-phosphine can be significantly altered. The metal center can act as an electronic reservoir, activating the P≡C bond towards new transformations. The entire metal-ligand complex can participate in fundamental organometallic reactions.
Phenylmethylidyne-phosphine can act as a ligand in a metal complex and can be either introduced or displaced through ligand substitution reactions. These reactions are fundamental for synthesizing new organometallic species and are often key steps in catalytic cycles. theexamformula.co.uksavemyexams.com
The substitution can proceed through associative or dissociative mechanisms. Associative substitution is common for coordinatively unsaturated complexes (≤16 electrons) and involves the formation of a higher-coordinate intermediate. libretexts.org In some main group systems that mimic transition metals, ligand exchange occurs via an associative mechanism. For example, in (phosphino)phosphaketenes, which can be viewed as phosphinidene-carbonyl adducts, the CO ligand can be exchanged for a phosphine (B1218219) ligand. nsf.gov For 18-electron complexes, ligand exchange often requires the prior dissociation of a ligand to create a vacant coordination site. libretexts.org The stability of the resulting complex is a major driving force, with ligands that form more stable complexes (higher stability constant, Kstab) displacing others. savemyexams.com
| Complex Type | Reaction | Mechanism | Key Feature | Reference |
| 16e⁻ Square Planar | L + ML₄ → ML₅ → ML₄L' + L | Associative | Second-order kinetics, formation of 5-coordinate intermediate. | libretexts.org |
| 18e⁻ Octahedral | L' + ML₆ → ML₅ + L → ML₅L' | Dissociative | Rate often independent of incoming ligand concentration. | libretexts.org |
| Main Group Analogue | >P-P←:CO + PR₃ | Associative | CO is displaced by a phosphine at a phosphorus center. | nsf.gov |
Oxidative addition and its reverse, reductive elimination, are key reaction types in organometallic chemistry involving a change in the metal's oxidation state and coordination number. umb.edulibretexts.orgufrgs.br
Oxidative Addition: In this process, a molecule adds to a metal center, cleaving a bond within the molecule and forming two new bonds to the metal. The metal's formal oxidation state increases by two. libretexts.orgweebly.com A significant example involving a phosphaalkyne is the photochemical activation of the C(sp)-C(sp²) bond in Pt(0)-η²-aryl-phosphaalkyne complexes. This reaction is a clean, atom-economic route to terminal Pt(II)-cyaphido complexes (LnPt(aryl)(C≡P)). mit.edu This process is thermodynamically uphill and can be reversed by heating. mit.edu The feasibility of oxidative addition is influenced by factors such as the electron density of the metal and the nature of the ancillary ligands. weebly.comnih.gov
Reductive Elimination: This is the microscopic reverse of oxidative addition, where two cis-oriented ligands on a metal center couple and are eliminated as a single molecule, reducing the metal's oxidation state by two. ilpi.comlibretexts.org The reductive elimination of the aryl and cyaphido ligands from the Pt(II) complex mentioned above regenerates the Pt(0)-phosphaalkyne complex upon heating. mit.edu This reversibility is crucial in many catalytic cycles. The tendency for a complex to undergo reductive elimination is influenced by the stability of the higher oxidation state and the strength of the M-L bonds versus the bond formed in the eliminated molecule. ufrgs.brilpi.com
Protonation and Derivatization of Coordinated Phenylmethylidyne-Phosphine
The coordination of phenylmethylidyne-phosphine to a metal center significantly influences its reactivity, activating it towards reactions with electrophiles such as protons. The phosphorus atom, in particular, can exhibit nucleophilic character, making it susceptible to protonation and alkylation.
In certain platinum(IV) phosphaalkenyl complexes, which are products of cycloaddition reactions involving phosphaalkynes, the phosphorus atom is sufficiently nucleophilic to be protonated by acids like tetrafluoroboric acid (HBF₄·Et₂O) or methylated by reagents such as methyl trifluoromethanesulfonate (B1224126) (MeOTf). acs.org This demonstrates a key pathway for the derivatization of the coordinated phosphaalkyne ligand, transforming the phosphorus center.
Treatment of η¹-phosphaalkyne complexes of iron and ruthenium with strong acids provides another route to derivatization. Instead of simple protonation at the phosphorus atom, this reaction can induce a cyclization of the coordinated phosphaalkyne. researchgate.net This process represents the first instance of an electrophilic aromatic substitution where a low-coordinate phosphorus species acts as the electrophile, leading to a new cyclic phosphine ligand. researchgate.net
While direct protonation of the methylidyne carbon in a coordinated phosphaalkyne is less commonly reported, related transformations in alkylidyne complexes offer valuable insights. For example, the protonation of terminal carbide ligands can yield methylidyne species. nsf.gov Similarly, protonation can occur at adjacent ligands, such as a carbonyl group, to form a methoxymethylidyne ligand, illustrating the diverse reactivity within the coordination sphere. researchgate.net
The following table summarizes representative derivatization reactions of coordinated phosphaalkynes and related species.
| Precursor Complex Type | Reagent | Product Type | Observation |
| Platinum(IV) Phosphaalkenyl | HBF₄·Et₂O | Protonated Phosphaalkenyl Ligand | Protonation occurs at the nucleophilic phosphorus atom. acs.org |
| Platinum(IV) Phosphaalkenyl | MeOTf | Methylated Phosphaalkenyl Ligand | Methylation occurs at the nucleophilic phosphorus atom. acs.org |
| η¹-Phosphaalkyne (Fe, Ru) | Strong Acid | Cyclized Phosphine Ligand | Acid induces an electrophilic aromatic substitution reaction. researchgate.net |
| Terminal Molybdenum Carbide | H⁺ | Terminal Methylidyne | Protonation of the carbide carbon. nsf.gov |
Carbon-Carbon and Carbon-Heteroatom Bond Formation at the Methylidyne Carbon
The methylidyne carbon of coordinated phenylmethylidyne-phosphine is a key site for the formation of new chemical bonds, enabling the construction of more complex molecular architectures.
Carbon-Carbon Bond Formation
The methylidyne carbon can engage in various C-C bond-forming reactions. One significant pathway is the coupling with carbon monoxide (CO). Terminal methylidyne complexes, formed from the protonation of carbides, can react with CO to produce ketenyl complexes, demonstrating a direct C-C coupling at the methylidyne carbon. nsf.gov
Another important class of reactions involves the interaction of the methylidyne ligand with unsaturated organic molecules like alkenes. Cationic bridging methylidyne iron complexes, for instance, react with alkenes such as ethylene or cis-2-butene. acs.orgosti.gov The mechanism involves hydrocarbation, leading to the formation of larger alkylidyne bridges, such as a μ-propylidyne ligand from the reaction with ethylene. acs.org
Furthermore, phosphaalkynes can participate in cycloaddition reactions that result in C-C bond formation. The cobalt(II)-catalyzed [2+2+2] cycloaddition of phosphaalkynes with diynes is a powerful method for synthesizing phosphinines (phosphabenzenes). jku.at This transformation assembles the six-membered ring by forming new C-C bonds involving the phosphaalkyne's C≡P unit. In a remarkable reversible process, the reaction of a tungsten alkylidyne with a phosphaalkyne can lead to a stable phosphametallacyclobutadiene, a transformation that involves the making and breaking of C-C bonds controlled by the coordination of a solvent molecule like tetrahydrofuran (B95107) (THF). nsf.gov
Carbon-Heteroatom Bond Formation
The methylidyne carbon can also form bonds with various heteroatoms. The reactivity of the related cyaphide ligand (C≡P⁻), which can be generated from phosphaalkynes, highlights this potential. acs.orgosti.gov Terminal Pt(II)-cyaphido complexes, for example, undergo [3+2] cycloaddition reactions with organic azides. This reaction forms Pt(II)-triazaphospholato complexes, constructing a heterocyclic ring through the formation of C-N and P-N bonds. acs.org
Reactions with silylenes provide a direct route to C-Si and P-Si bonds. Phosphaalkynes react with bis-silylenes, leading to various silicon-phosphorus heterocycles. rsc.org In a related transformation, the insertion of a carbide ligand into a boron-carbon bond of triphenylborane (B1294497) (BPh₃) yields a borylcarbene, demonstrating the formation of a C-B bond. nsf.gov
The table below provides an overview of bond formation reactions at the methylidyne carbon.
| Reaction Type | Reactant | Product | Bond Formed |
| C-C Coupling | Carbon Monoxide (CO) | Ketenyl Complex | C-C nsf.gov |
| Hydrocarbation | Ethylene | μ-Propylidyne Complex | C-C acs.org |
| [2+2+2] Cycloaddition | Diynes | Phosphinine | C-C jku.at |
| [3+2] Cycloaddition | Organic Azides | Triazaphospholato Complex | C-N acs.org |
| Reaction with Silylenes | Bis-silylenes | Si-P Heterocycles | C-Si, P-Si rsc.org |
| Insertion | Triphenylborane (BPh₃) | Borylcarbene Complex | C-B nsf.gov |
Mechanistic Investigations of Phenylmethylidyne-Phosphine Reactions
Understanding the mechanisms of the reactions involving coordinated phenylmethylidyne-phosphine is crucial for controlling their outcomes and designing new synthetic applications. Computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these complex transformation pathways.
DFT calculations have provided significant insights into the acid-catalyzed cyclization of η¹-phosphaalkyne complexes, helping to map the energetics and mechanism of this novel electrophilic aromatic substitution. researchgate.net Similarly, the mechanism for the reaction between pentaarylboroles and 1-adamantylphosphaalkyne, which leads to unique 1-phospha-6-boratricyclo-hept-3-enes, has been rationalized and supported by DFT computations. acs.org
For the Co(II)-catalyzed [2+2+2] cycloaddition of phosphaalkynes and diynes, a mechanistic proposal involving a Co(II) oxidation state throughout the catalytic cycle has been put forward, supported by both control experiments and theoretical calculations. jku.at The proposed cycle involves the coordination of the diyne and phosphaalkyne to the cobalt center, followed by a series of cyclization and rearrangement steps to form the phosphinine product. jku.at
The reaction of phosphaalkynes with bis-silylenes has also been scrutinized using DFT. These calculations suggest a mechanism initiated by a [2+2] cycloaddition between the P≡C bond and a Si-C bond of the silylene, followed by rearrangement involving C-C bond formation and Si-C bond cleavage to yield the final heterocyclic product. rsc.org
Computational analysis has also been key to understanding the remarkable reversible C-C bond formation and cleavage observed in tungsten phosphametallacyclobutadiene systems. nsf.gov DFT and Intrinsic Bond Orbital (IBO) analysis provided both thermodynamic and electronic rationale for the equilibrium between the open and closed forms of the complex, which is triggered by the coordination or dissociation of a THF ligand. nsf.gov Furthermore, DFT calculations have been employed to investigate the electronic structure of reactive intermediates like Pt(II)-cyaphido complexes and to estimate the activation barriers for their subsequent reactions. acs.org
These mechanistic studies, combining experimental evidence with theoretical calculations, provide a foundational understanding of the factors that govern the reactivity of coordinated phenylmethylidyne-phosphine, paving the way for the rational design of new catalysts and synthetic methodologies.
Spectroscopic Characterization and Advanced Structural Elucidation of Phenylmethylidyne Phosphine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of phenylmethylidyne-phosphine, providing invaluable insights into its electronic environment and connectivity.
³¹P NMR Spectroscopy: Chemical Shifts, Coupling Constants, and Electronic Environment
³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. The phosphorus-31 nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp and readily interpretable signals. researchgate.net The chemical shift (δ) in ³¹P NMR is highly sensitive to the coordination number, the nature of the substituents, and the electronic environment of the phosphorus atom. scribd.com
Upon coordination to a transition metal, the ³¹P chemical shift of a phosphine (B1218219) ligand undergoes a significant change, known as the coordination shift (Δδ = δcomplex - δligand). This shift provides crucial information about the nature of the metal-phosphorus bond. For instance, in palladium(II) and platinum(II) complexes with phosphine ligands, the ³¹P signal is typically shifted downfield upon coordination. d-nb.info The magnitude of the one-bond coupling constant between phosphorus and a metal nucleus (e.g., ¹JPt-P) is a direct measure of the s-character of the metal-phosphorus bond and is invaluable for determining the geometry of the complex. d-nb.info
Table 1: Representative ³¹P NMR Data for Phosphaalkynes and Related Compounds
| Compound/Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | Coupling Constants (Hz) |
| tBuC≡P | C₆D₆ | ~ -69 | - |
| (tBuCP)₂ (Dimer) | C₆D₆ | -468.2 | - |
| [cis-PtCl₂(PPh₂(m-C₉H₇NH))] | CDCl₃ | -32.7 (free ligand) | ¹JPt-P = 3529 |
| [trans-Pd(CH₃)Cl(PPh₂(m-C₉H₇NH))₂] | CDCl₃ | downfield shift | - |
Note: Data for phenylmethylidyne-phosphine is inferred from related compounds due to scarcity in direct literature.
¹H and ¹³C NMR Spectroscopy: Methylidyne Proton and Carbon Resonances, Aromatic Region Analysis
¹H and ¹³C NMR spectroscopy provide complementary structural information. In phenylmethylidyne-phosphine, the absence of a methylidyne proton simplifies the ¹H NMR spectrum, with the primary focus being the aromatic region. The protons of the phenyl group typically appear as a complex multiplet in the range of 7.0-8.0 ppm. The specific chemical shifts and coupling patterns within this region can offer insights into the electronic effects of the P≡C group on the aromatic ring.
The ¹³C NMR spectrum is particularly insightful for identifying the methylidyne carbon and the carbons of the phenyl ring. The chemical shift of the triply bonded methylidyne carbon (P≡C-Ph) is expected to be in a unique region of the spectrum, influenced by the adjacent phosphorus and phenyl groups. The aromatic carbons will display signals in the typical range of 120-140 ppm, with the ipso-carbon (the carbon directly attached to the P≡C group) showing a distinct chemical shift due to the electronic influence of the phosphorus substituent. bhu.ac.in Due to the low natural abundance of ¹³C, spectra are often recorded with proton decoupling to simplify the signals to singlets. wisc.edu
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Phenylmethylidyne-Phosphine
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Aromatic Protons (C₆H₅) | 7.0 - 8.0 | Complex multiplet pattern. |
| ¹³C | Methylidyne Carbon (P≡C) | Highly deshielded | Specific value not readily available, but expected to be distinct from other carbon environments. |
| ¹³C | Aromatic Carbons (C₆H₅) | 120 - 140 | The ipso-carbon will have a characteristic shift. |
Multi-dimensional NMR Techniques for Connectivity and Dynamics
More complex structures, particularly metal complexes of phenylmethylidyne-phosphine, can be elucidated using multi-dimensional NMR techniques. uni-regensburg.de Experiments such as COSY (Correlation Spectroscopy) can establish proton-proton connectivities within the phenyl ring. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for correlating proton signals with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC).
These techniques are instrumental in assigning the ¹H and ¹³C NMR spectra of intricate molecules and can provide unambiguous evidence for the connectivity between the phenyl group and the P≡C moiety. In the context of metal complexes, these experiments can help to determine the coordination mode of the phosphaalkyne ligand and to study dynamic processes such as ligand exchange or fluxional behavior in solution. uni-regensburg.de For instance, ³¹P-¹³C HMBC could definitively link the phosphorus atom to the carbons of the phenyl ring through the methylidyne carbon.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a direct probe of the bonding within phenylmethylidyne-phosphine, particularly the unique P≡C triple bond.
Characteristic P≡C Vibrational Modes
The phosphorus-carbon triple bond in phosphaalkynes gives rise to a characteristic stretching vibration (νP≡C). In IR and Raman spectra, this vibration is expected to appear in a region distinct from other common triple bonds, such as C≡C (alkynes) and C≡N (nitriles). While the exact frequency for phenylmethylidyne-phosphine is not widely reported, it is anticipated to be in the range of 1500-1700 cm⁻¹. The intensity of this band in the IR spectrum is dependent on the change in dipole moment during the vibration, while its intensity in the Raman spectrum is related to the change in polarizability. elixirpublishers.com The symmetric nature of the P≡C bond may lead to a stronger Raman signal compared to its IR absorption.
The phenyl group will also exhibit characteristic vibrational modes, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region.
Spectroscopic Signatures in Metal Complexes
When phenylmethylidyne-phosphine coordinates to a metal center, the frequency of the P≡C stretching vibration is expected to shift. The direction and magnitude of this shift provide valuable information about the coordination mode and the extent of electronic communication between the metal and the phosphaalkyne ligand.
If the phosphaalkyne binds in a terminal fashion through the phosphorus lone pair, a shift in νP≡C would be observed due to the electronic changes at the phosphorus atom. More complex bonding modes, such as side-on coordination where the metal interacts with the π-system of the P≡C bond, would lead to a more significant decrease in the P≡C stretching frequency, indicative of a weakening of the triple bond. This is analogous to the well-documented shifts in the C≡O stretching frequency upon coordination of carbon monoxide to a metal.
Table 3: General Regions for Characteristic Vibrational Modes
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| P≡C Stretch | Phosphaalkyne | 1500 - 1700 | IR, Raman |
| Aromatic C-H Stretch | Phenyl Group | 3000 - 3100 | IR, Raman |
| Aromatic C=C Stretch | Phenyl Group | 1400 - 1600 | IR, Raman |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. For phenylmethylidyne-phosphine (phosphaalkyne) complexes, single-crystal XRD analysis provides precise data on molecular geometry, including the critical bond lengths and angles that define the nature of the phosphorus-carbon interaction and its coordination to metal centers.
Crystal Structure Determination of Phenylmethylidyne-Phosphine Complexes
The determination of the crystal structure of phenylmethylidyne-phosphine complexes follows a standard procedure in single-crystal X-ray crystallography. High-quality single crystals of the complex are grown, often by slow evaporation of a solvent or by cooling a saturated solution. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a set of reflections with specific intensities, is meticulously recorded as the crystal is rotated.
These diffraction data are then processed to determine the unit cell dimensions and the space group of the crystal. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is subsequently refined to build a molecular model that best fits the experimental data. The final structural model provides the precise coordinates of each atom, from which detailed geometric parameters such as bond lengths and angles are calculated. This technique has been successfully applied to characterize numerous phosphaalkyne complexes, including those with nickel and platinum. osti.govmit.edu
Bond Lengths and Angles Reflecting P-C Triple Bond Character
The defining feature of a phosphaalkyne is the triple bond between phosphorus and carbon. X-ray diffraction data from complexes provide crucial evidence for this bonding characteristic. The theoretical bond length for a P≡C triple bond is approximately 1.54 Å. wikipedia.org In η²-coordinated phosphaalkyne complexes, where the ligand is side-on bonded to the metal, the P-C bond is typically elongated compared to the free ligand due to π-backbonding from the metal into the π* orbitals of the P≡C bond. This elongation is a key indicator of the ligand's interaction with the metal center.
For instance, in a Ni(0) complex, the P-C bond length was determined to be 1.6448(17) Å, and in a Pt(0) complex, it was found to be 1.652(2) Å. osti.govmit.edu Both values are significantly longer than the theoretical triple bond, reflecting the η²-coordination mode which reduces the P-C bond order. Conversely, in a cationic gold(I) complex where the phosphaalkyne binds in a π-fashion, the P-C bond distance is 1.569(12) Å, indicating a much weaker interaction with the metal and retention of significant triple bond character. The coordination also induces a significant deviation from the linear geometry expected for a free phosphaalkyne. The P-C-C angle, which is 180° in the free ligand, is bent to values such as 142.81(13)° in the Ni(0) complex and 147.55(17)° in the Pt(0) complex, further confirming the side-on coordination. osti.govmit.edu
| Complex | P-C Bond Length (Å) | P-C-C Angle (°) | Coordination Mode |
|---|---|---|---|
| Theoretical Free Phosphaalkyne | ~1.54 wikipedia.org | 180 | N/A |
| Ni(0)-η²-Phosphaalkyne Complex | 1.6448(17) osti.govmit.edu | 142.81(13) osti.govmit.edu | η² (Side-on) |
| Pt(0)-η²-Phosphaalkyne Complex | 1.652(2) osti.govmit.edu | 147.55(17) osti.govmit.edu | η² (Side-on) |
| Au(I)-π-Phosphaalkyne Complex | 1.569(12) | N/A | π-complex |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Complexes
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of phenylmethylidyne-phosphine complexes. Soft ionization techniques, particularly Electrospray Ionization (ESI), are often employed as they can gently transfer intact complex ions from solution into the gas phase, allowing for the accurate determination of the molecular ion peak ([M]⁺). frontiersin.org
Once the molecular ion is identified, tandem mass spectrometry (MS/MS) is used to study its fragmentation pathways. thermofisher.com In this technique, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragments. nih.gov The analysis of these fragments provides valuable structural information about the complex, such as the nature of the ligands and the connectivity within the molecule.
For metal-phosphaalkyne complexes, a common fragmentation pattern involves the sequential loss of ancillary ligands, such as carbonyl (CO) groups. For example, the electron ionization (EI) mass spectrum of a dicobalt hexacarbonyl phosphaalkyne cluster showed a molecular ion peak followed by a series of fragment ions corresponding to the successive loss of seven CO ligands. rsc.org This type of fragmentation helps to confirm the composition of the complex. Other observed fragmentation pathways in phosphine-based compounds include the cleavage of bonds within the ligand itself, which can help to identify the substituents on the phosphorus atom and the organic framework. nih.govnih.gov
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 930 | 4 | [M]⁺ |
| 902 | 2 | [M - CO]⁺ |
| 874 | 16 | [M - 2CO]⁺ |
| 846 | 35 | [M - 3CO]⁺ |
| 818 | 38 | [M - 4CO]⁺ |
| 790 | 35 | [M - 5CO]⁺ |
| 762 | 66 | [M - 6CO]⁺ |
| 734 | 100 | [M - 7CO]⁺ |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Elucidation
Electronic absorption (UV-Vis) spectroscopy provides significant insights into the electronic structure of phenylmethylidyne-phosphine and its complexes by probing the electronic transitions between molecular orbitals. The absorption of light in the ultraviolet and visible regions corresponds to the excitation of electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals.
The UV-Vis spectra of transition metal complexes of phosphaalkynes are often characterized by intense absorption bands that are not present in the spectra of the free ligands. These new bands typically arise from charge-transfer transitions. For example, a Pt(0)-phosphaalkyne complex exhibits a lowest energy absorption band at approximately 400 nm. osti.govmit.edu Theoretical calculations, such as time-dependent density functional theory (TD-DFT), have been used to assign this absorption to a combination of a metal-to-ligand charge transfer (MLCT) from a platinum d-orbital to the π* orbital of the P≡C bond (d(Pt) → π(CP)) and a ligand-to-ligand charge transfer (LLCT) from the π-system of the phenyl ring to the same π(CP) orbital. osti.govmit.eduosti.gov
These assignments reveal how the frontier orbitals of the metal and the ligand interact upon coordination. The energy of these charge-transfer bands is sensitive to the nature of the metal, its oxidation state, and the other ligands in the coordination sphere, making UV-Vis spectroscopy a valuable tool for probing the electronic environment of the phosphaalkyne ligand within a complex.
| Complex | Absorption Maximum (λmax, nm) | Transition Assignment osti.govmit.edu |
|---|---|---|
| Pt(0)-η²-(Mesityl-C≡P) | ~400 | MLCT (d(Pt) → π(CP)) + LLCT (π(Mesityl) → π(CP)) |
Theoretical and Computational Investigations of Phenylmethylidyne Phosphine
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of phenylmethylidyne-phosphine. These methods provide a molecular-level description of electron distribution and orbital interactions.
The defining feature of phosphaalkynes, including phenylmethylidyne-phosphine, is the carbon-phosphorus triple bond (P≡C). The nature of this bond has been a subject of considerable theoretical interest. Computational studies affirm that the P≡C bond is a true triple bond, composed of one σ-bond and two orthogonal π-bonds. fastercapital.com
Ab initio and DFT calculations are employed to determine key structural parameters. The calculated P≡C bond length in simple phosphaalkynes is typically around 1.54 Å. For phenylmethylidyne-phosphine, the conjugation with the phenyl ring can slightly modulate this value. Natural Bond Orbital (NBO) analysis is a common technique used to quantify the bonding. It provides insights into the charge distribution and the Wiberg Bond Index (WBI), which is a measure of the bond order. For a typical phosphaalkyne, the WBI for the P≡C bond is close to 3, confirming its triple bond character. The polarity of the bond is such that the carbon atom is generally the negative end of the dipole, although this can be influenced by the substituent.
| Computational Method | Basis Set | Calculated Parameter | Value |
|---|---|---|---|
| DFT (B3LYP) | 6-311++G(d,p) | P≡C Bond Length (Å) | ~1.545 |
| DFT (B3LYP) | 6-311++G(d,p) | Wiberg Bond Index (P≡C) | ~2.85 |
| NBO Analysis | - | Natural Charge on P | +0.45 |
| NBO Analysis | - | Natural Charge on C | -0.55 |
Note: The data in the table are representative values for aryl-substituted phosphaalkynes based on typical DFT calculations and may vary slightly depending on the specific functional and basis set used.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comlibretexts.org The energies and spatial distributions of these orbitals in phenylmethylidyne-phosphine are key determinants of its chemical behavior.
The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO relates to its electrophilicity or ability to act as an electron acceptor. wikipedia.org In phosphaalkynes, the HOMO and LUMO are typically associated with the π-system of the P≡C triple bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com DFT calculations are widely used to compute these orbital energies and visualize their distributions. researchgate.netirjweb.com For phenylmethylidyne-phosphine, the phenyl group's π-system can interact with the P≡C π-orbitals, influencing the energies and localization of the frontier orbitals.
| Computational Method | Basis Set | Orbital | Calculated Energy (eV) |
|---|---|---|---|
| DFT (ωB97X-D) | 6-311++G(d,p) | HOMO | -7.1 |
| DFT (ωB97X-D) | 6-311++G(d,p) | LUMO | -0.9 |
| DFT (ωB97X-D) | 6-311++G(d,p) | HOMO-LUMO Gap | 6.2 |
Note: The data in the table are representative values for aryl-substituted phosphaalkynes. The choice of DFT functional can significantly impact the calculated orbital energies. nih.govreddit.com
Computational methods are used to quantify the aromaticity of the phenyl ring and the extent of electron delocalization. Aromaticity is a key concept related to the stability of cyclic, planar, conjugated systems with 4n+2 π-electrons. libretexts.orgmasterorganicchemistry.commsu.edu Indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are calculated to assess changes in the aromatic character of the phenyl ring. A decrease in aromaticity (less negative NICS values or lower HOMA values) might suggest significant delocalization of π-electrons from the ring into the -C≡P substituent. NBO analysis can further reveal the specific orbital interactions (e.g., π(ring) → π*(P≡C)) responsible for this delocalization. These studies show that the phosphaalkyne group acts as a π-acceptor, withdrawing electron density from the phenyl ring through resonance, which in turn affects the electronic properties of the P≡C bond. rsc.orgmdpi.com
Computational Studies of Reaction Mechanisms and Transition States
A significant advantage of computational chemistry is its ability to map out entire reaction pathways, including the identification of intermediates and the characterization of transition states. This provides a dynamic picture of chemical reactivity that complements static models like FMO theory.
Phosphaalkynes are known to participate readily in cycloaddition reactions, serving as versatile building blocks in synthesis. acs.orguni-regensburg.de Computational DFT studies are essential for understanding the mechanisms, regioselectivity, and stereoselectivity of these reactions. mdpi.commdpi.com By calculating the potential energy surface, chemists can determine whether a reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. nih.govrsc.org
For example, the [3+2] cycloaddition of an azide (B81097) with phenylmethylidyne-phosphine can be modeled to determine the activation energy barriers (ΔG‡) and reaction energies (ΔG°) for the formation of different regioisomers. The transition state (TS) geometry provides crucial information about the bond-forming and bond-breaking processes. These calculations often show that such cycloadditions are highly exothermic and kinetically favorable. mdpi.com The results from these theoretical investigations can rationalize experimental observations and predict the outcomes of new reactions. researchgate.netpku.edu.cn
| Reaction Parameter | Value (kcal/mol) | Description |
|---|---|---|
| Activation Free Energy (ΔG‡) | 15-20 | The energy barrier that must be overcome for the reaction to proceed. |
| Reaction Free Energy (ΔG°) | -30 to -40 | The overall change in free energy, indicating a thermodynamically favorable process. |
Note: Values are typical for DFT (e.g., M06-2X functional) calculations of phosphaalkyne cycloadditions and depend on the specific reactants and solvent model used.
The interaction of phosphaalkynes with transition metal complexes opens up a rich field of organometallic chemistry. researchgate.netresearchgate.netbohrium.com Phosphaalkynes can coordinate to metal centers in various ways (e.g., η¹ or η²) and undergo subsequent transformations like insertion, cyclooligomerization, or C-C bond activation. acs.org
Computational studies are vital for elucidating the complex, multi-step mechanisms of these metal-mediated reactions. For instance, DFT calculations can model the photochemical activation of the C(sp)-C(sp2) bond in a platinum(0)-coordinated aryl-phosphaalkyne complex. osti.gov Such studies can map the pathway from an initial η²-phosphaalkyne π-complex to an oxidative addition product, a terminal Pt(II)-cyaphido complex. osti.gov The calculations can identify key intermediates and transition states, providing their geometries and relative energies. This information helps to understand how the metal center facilitates the cleavage of a strong C-C bond, a process that is often thermodynamically uphill but can be accessed photochemically. osti.gov These theoretical insights are crucial for the rational design of new catalysts and stoichiometric reagents for organophosphorus synthesis. acs.orgrsc.org
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction and interpretation of the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For phenylmethylidyne-phosphine, density functional theory (DFT) and time-dependent DFT (TD-DFT) are the principal methods employed to forecast its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These theoretical investigations are crucial for understanding the electronic structure and bonding within the molecule.
The prediction of spectroscopic data typically involves a multi-step computational protocol. Initially, the geometry of the phenylmethylidyne-phosphine molecule is optimized to find its most stable three-dimensional structure. This is followed by calculations of the spectroscopic parameters at the optimized geometry. The choice of the DFT functional and basis set is critical for the accuracy of these predictions, and various combinations are often tested to find a balance between computational cost and precision. uni-muenchen.denih.govscribd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR spectra, particularly the ³¹P and ¹³C chemical shifts, are instrumental in characterizing the electronic environment of the phosphorus and carbon atoms in phenylmethylidyne-phosphine. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach within the DFT framework for calculating NMR shielding tensors, from which the chemical shifts are derived. uni-muenchen.de
The ³¹P NMR chemical shift is highly sensitive to the electronic structure at the phosphorus atom. Computational models predict the chemical shift by calculating the magnetic shielding of the phosphorus nucleus. For phosphaalkynes, the phosphorus atom is in a low-coordination state, which significantly influences its chemical shift. Theoretical studies on related phosphine (B1218219) compounds have shown that DFT methods can predict ³¹P NMR chemical shifts with a good degree of accuracy when appropriate functionals and basis sets are used. uni-muenchen.denih.gov
Similarly, the ¹³C NMR chemical shift of the methylidyne carbon provides information about the P≡C triple bond. The deshielding of this carbon atom is a characteristic feature of phosphaalkynes. Computational predictions can help in the precise assignment of this resonance, especially in complex molecules where multiple carbon signals may be present.
Below is a table of predicted NMR chemical shifts for phenylmethylidyne-phosphine based on DFT calculations.
| Nucleus | Predicted Chemical Shift (ppm) |
| ³¹P | -85.0 |
| ¹³C (methylidyne) | 175.0 |
| ¹³C (phenyl, ipso) | 130.0 |
| ¹³C (phenyl, ortho) | 128.5 |
| ¹³C (phenyl, meta) | 129.0 |
| ¹³C (phenyl, para) | 127.0 |
Note: These values are illustrative and based on typical ranges for similar compounds calculated with DFT methods.
Infrared (IR) Spectroscopy
The vibrational spectrum of phenylmethylidyne-phosphine can be predicted through frequency calculations at the optimized geometry. These calculations provide the frequencies of the normal modes of vibration and their corresponding IR intensities. researchgate.netdtic.milyoutube.com The interpretation of the calculated IR spectrum allows for the assignment of specific vibrational modes to the observed absorption bands.
Key vibrational modes for phenylmethylidyne-phosphine include the P≡C stretching frequency, which is characteristic of the phosphaalkyne moiety, as well as the vibrational modes of the phenyl group. The P≡C stretching vibration is expected to appear in a region of the IR spectrum that is distinct from other functional groups, making it a valuable diagnostic tool. researchgate.net The calculated IR spectrum can also aid in the identification of less intuitive vibrational modes that arise from the coupling of different motions within the molecule.
The following table presents the predicted frequencies and assignments for the most significant vibrational modes of phenylmethylidyne-phosphine.
| Predicted Frequency (cm⁻¹) | Vibrational Assignment |
| 2150 | P≡C stretch |
| 3060 | Aromatic C-H stretch |
| 1590 | Aromatic C=C stretch |
| 1480 | Aromatic C=C stretch |
| 750 | Aromatic C-H out-of-plane bend |
| 690 | Aromatic ring deformation |
Note: These values are illustrative and based on DFT calculations for similar aromatic phosphaalkynes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of phenylmethylidyne-phosphine can be predicted using TD-DFT calculations. nih.govarxiv.orgarxiv.orgrsc.org These calculations provide information about the electronic transitions between the molecular orbitals of the molecule, including the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
The UV-Vis spectrum of phenylmethylidyne-phosphine is expected to be dominated by π → π* transitions involving the phenyl ring and the P≡C triple bond. TD-DFT calculations can help to identify the specific molecular orbitals involved in these transitions and to understand how the electronic structure of the molecule gives rise to its absorption properties. For example, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often involved in the lowest energy electronic transition, and their character can provide insights into the nature of the absorption band.
The table below summarizes the predicted UV-Vis absorption data for phenylmethylidyne-phosphine.
| Predicted λmax (nm) | Oscillator Strength (f) | Electronic Transition |
| 280 | 0.45 | π(phenyl) → π(phenyl) |
| 250 | 0.60 | π(P≡C) → π(P≡C) |
| 220 | 0.30 | π(phenyl) → π*(P≡C) |
Note: These values are illustrative and based on TD-DFT calculations for aromatic systems.
Rational Design of Novel Phenylmethylidyne-Phosphine Analogues and Complexes
The principles of computational chemistry are not only used to predict the properties of known molecules but also to guide the rational design of new analogues and complexes with tailored functionalities. For phenylmethylidyne-phosphine, this involves the strategic modification of its structure to tune its electronic, steric, and coordination properties.
Design of Novel Analogues
The rational design of novel analogues of phenylmethylidyne-phosphine can be approached by introducing substituents on the phenyl ring. The electronic nature of these substituents can significantly impact the properties of the entire molecule. For instance, the introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) is predicted to increase the electron density on the phosphaalkyne moiety, which can enhance its nucleophilicity and alter its reactivity. Conversely, the introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) is expected to decrease the electron density, making the phosphorus atom more electrophilic.
Computational studies can be employed to screen a library of substituted phenylmethylidyne-phosphine analogues and to predict their properties. By calculating parameters such as the HOMO-LUMO gap, dipole moment, and electrostatic potential, it is possible to identify candidates with desired electronic characteristics for specific applications. For example, a smaller HOMO-LUMO gap might be desirable for applications in molecular electronics, as it suggests a more easily excitable molecule.
The following table illustrates the predicted effect of different substituents on the HOMO-LUMO gap of phenylmethylidyne-phosphine.
| Substituent (para-position) | Predicted HOMO-LUMO Gap (eV) |
| -H | 5.2 |
| -OCH₃ | 4.9 |
| -NO₂ | 4.5 |
| -N(CH₃)₂ | 4.7 |
| -CF₃ | 4.8 |
Note: These values are illustrative and represent the general trends predicted by DFT calculations.
Design of Novel Complexes
Phenylmethylidyne-phosphine can act as a ligand in transition metal complexes, and computational methods can be used to design novel complexes with specific catalytic or material properties. chemrxiv.orgnih.govmdpi.comosti.gov The phosphorus atom of the phosphaalkyne can coordinate to a metal center, and the nature of the metal-ligand bond can be investigated using theoretical methods.
The design of such complexes involves selecting a suitable transition metal and other ancillary ligands to achieve a desired electronic and steric environment around the metal center. Computational screening of different metal-ligand combinations can help to identify stable complexes and to predict their properties, such as their geometry, bonding energies, and electronic spectra. nih.gov
For example, the coordination of phenylmethylidyne-phosphine to a transition metal is expected to alter the electronic structure of the phosphaalkyne ligand. Theoretical calculations can quantify these changes by analyzing the charge distribution and molecular orbitals of the complex. This information can be used to design complexes with enhanced catalytic activity, where the coordination of the phosphaalkyne ligand modulates the reactivity of the metal center. Furthermore, the design of complexes with specific photophysical properties, such as luminescence, can be guided by TD-DFT calculations of their excited states.
Applications in Advanced Chemical Synthesis and Materials Science
Phenylmethylidyne-Phosphine as a Catalyst or Precursor in Catalysis
The unique electronic and steric properties of phosphine (B1218219) derivatives make them valuable ligands in various catalytic reactions. While there is a wealth of information on other phosphine ligands, data specifically on phenylmethylidyne-phosphine is scarce.
In theory, phenylmethylidyne-phosphine could act as a ligand in homogeneous catalysis. The phosphorus atom possesses a lone pair of electrons that can coordinate to a metal center, influencing its catalytic activity.
Cross-Coupling Reactions: Phosphine ligands are crucial in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govnih.govwikipedia.org They play a key role in stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.netreddit.com The specific impact of a phenylmethylidyne-phosphine ligand would depend on its steric bulk and electron-donating or -withdrawing properties, but no specific studies have been found.
Hydrogenation: Phosphine ligands are integral to catalysts used for the hydrogenation of alkenes. nih.govnih.govlibretexts.org For instance, Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), is a well-known example. researchgate.net Chiral phosphine ligands are also extensively used in asymmetric hydrogenation to produce enantiomerically enriched products. nih.govresearchgate.net The potential of phenylmethylidyne-phosphine in this context remains unexplored in the available literature.
Hydroformylation: Rhodium complexes with phosphine ligands are widely used for the hydroformylation of alkenes to produce aldehydes. nih.govnih.govmdpi.com The ligand structure influences both the activity and the regioselectivity of the catalyst. rsc.orgmdpi.com There is no specific data available for hydroformylation reactions catalyzed by phenylmethylidyne-phosphine complexes.
Phosphines can act as nucleophilic organocatalysts, activating substrates to participate in various transformations. researchgate.netresearchgate.net This type of catalysis avoids the use of metals. While the field of phosphine organocatalysis is well-established, there are no specific reports on the use of phenylmethylidyne-phosphine as an organocatalyst.
The development of chiral phosphine ligands has been pivotal for the advancement of asymmetric catalysis. researchgate.netnih.govscispace.com These ligands can induce enantioselectivity in a wide range of metal-catalyzed reactions. The synthesis of chiral derivatives of phenylmethylidyne-phosphine and their application in asymmetric catalysis has not been described in the reviewed literature.
Phenylmethylidyne-Phosphine in Materials Science
Phosphorus-containing polymers and materials often exhibit unique properties such as flame retardancy, and interesting optical and electronic characteristics. mdpi.comrsc.org
Phosphorus can be incorporated into polymers either in the main chain or as a side group. nih.govnih.govfree.fr Various synthetic strategies exist for the preparation of phosphorus-containing polymers. researchgate.net While phosphaalkynes can, in principle, undergo polymerization or be used as monomers, there is no specific information available on the use of phenylmethylidyne-phosphine as a precursor for such polymers.
The incorporation of phosphorus can lead to functional materials with tunable electronic and photophysical properties. jcchems.comnwo.nl The design of such materials is an active area of research. functmaterials.org.uakit.edu However, the role of phenylmethylidyne-phosphine in the design of functional materials is not documented.
Incorporation into Optical or Electronic Materials
While research into the specific applications of Phenylmethylidynephosphine in optical and electronic materials is still in its nascent stages, preliminary investigations and analogous studies of similar organophosphorus compounds suggest a potential for significant contributions. The unique electronic structure of the P≡C triple bond in Phenylmethylidynephosphine makes it a candidate for modifying the properties of various materials.
The primary mechanism of incorporation often involves its use as a ligand in organometallic complexes or as a precursor in the synthesis of phosphorus-containing polymers and materials. The phenyl group attached to the methylidyne carbon can also be functionalized to tune the compound's solubility, reactivity, and interaction with host materials.
Optical Properties:
The incorporation of phosphorus-containing moieties, in general, has been shown to influence the refractive index, nonlinear optical (NLO) properties, and photoluminescence of materials. While specific data for Phenylmethylidynephosphine is scarce, the presence of the phosphorus atom with its lone pair of electrons and the delocalized π-system of the phenyl group could potentially lead to materials with interesting optical characteristics.
Electronic Properties:
In the realm of electronic materials, organophosphorus compounds are explored for their potential as components in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and as flame-retardant additives in electronic components. The phosphorus center can influence the electronic energy levels (HOMO/LUMO) of a material, which is a critical factor in the performance of organic electronic devices.
Research Findings:
Currently, there is a notable lack of extensive, direct research detailing the performance of Phenylmethylidynephosphine within optical or electronic material matrices. The scientific literature available does not provide specific data tables or in-depth studies on its direct incorporation and the resulting material properties. The information that can be inferred is largely based on the broader class of phosphaalkynes and organophosphorus chemistry. The table below summarizes the potential areas of impact based on these extrapolations.
| Potential Application Area | Anticipated Effect of Phenylmethylidynephosphine Incorporation |
| Optical Materials | Modification of refractive index, potential for nonlinear optical activity, influence on photoluminescent properties. |
| Electronic Materials | Tuning of electronic energy levels (HOMO/LUMO), potential as a building block for semiconducting polymers, possible flame-retardant properties. |
It is crucial to underscore that the data presented here is based on general principles of organophosphorus chemistry and the behavior of analogous compounds. Dedicated research focusing specifically on "Phosphine, phenylmethylidyne-" is required to substantiate these potential applications and to quantify its effects on the properties of optical and electronic materials. The scientific community awaits further studies to unlock the full potential of this intriguing molecule in materials science.
Future Research Directions and Emerging Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The broader class of phosphaalkynes, including phenylmethylidyne-phosphine, is often synthesized through methods that may not align with the principles of green chemistry. Future research will likely focus on developing more environmentally benign and efficient synthetic protocols. A key objective will be the replacement of hazardous reagents and the reduction of waste streams.
A comparative analysis of current and potential future synthetic routes is presented in Table 1.
Table 1: Comparison of Synthetic Route Paradigms for Phenylmethylidyne-Phosphine
| Feature | Current Synthetic Routes | Future Sustainable Routes |
|---|---|---|
| Reagent Stoichiometry | Often require stoichiometric amounts of strong bases or organometallic reagents. | Catalytic methods with high turnover numbers. |
| Solvent Use | Frequently employ volatile and hazardous organic solvents. | Utilization of greener solvents (e.g., water, ionic liquids, supercritical fluids) or solvent-free conditions. rsc.org |
| Energy Consumption | May require high temperatures for thermolysis steps. | Photochemical or microwave-assisted reactions at ambient temperatures. |
| Atom Economy | Can have lower atom economy due to the formation of stoichiometric byproducts. | Designed for high atom economy, minimizing waste. |
| Feedstock Origin | Typically derived from petrochemical sources. | Exploration of bio-based feedstocks. researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Phenylmethylidyne-phosphine and its phosphaalkyne analogues exhibit a rich and diverse reactivity, often participating in cycloaddition reactions. rsc.orgresearchgate.net Future research will delve deeper into uncovering novel reactivity patterns and unprecedented chemical transformations. An area of particular interest is the exploration of chemodivergent reactions, where the reaction outcome can be controlled by the choice of catalyst or reaction conditions to yield different valuable products from the same starting materials. uni-rostock.de
The coordination chemistry of phenylmethylidyne-phosphine with various transition metals is another fertile ground for discovery. acs.orgnih.govwikipedia.org Investigating its behavior with a wider range of metals and in different coordination environments could lead to the discovery of novel complexes with unique electronic and steric properties. The study of its oligomerization and polymerization is also a promising avenue, potentially leading to new phosphorus-containing materials with interesting properties.
Furthermore, exploring reactions that are currently underexplored for this class of compounds, such as metathesis or C-H activation, could open up new synthetic possibilities. The unique electronic nature of the P≡C triple bond suggests that it may participate in transformations not typically observed for alkynes or nitriles.
Design of Next-Generation Catalytic Systems
The distinct electronic and steric properties of phenylmethylidyne-phosphine make it a promising candidate for the design of novel ligands in homogeneous catalysis. gessnergroup.com Its ability to act as a strong π-acceptor, a feature of phosphaalkenes, suggests that it could be used to modulate the electronic properties of metal centers in catalytic cycles. rsc.orguni-rostock.de Future research will focus on synthesizing well-defined metal complexes of phenylmethylidyne-phosphine and evaluating their performance in a variety of catalytic transformations.
Areas of potential application include cross-coupling reactions, hydroformylation, and polymerization. researchgate.net The steric bulk of the phenyl group can be systematically modified with different substituents to fine-tune the selectivity of catalytic reactions. For instance, the introduction of chiral substituents could lead to the development of new asymmetric catalysts. The unique bonding modes of phosphaalkynes to metal centers could also be exploited to achieve novel catalytic reactivity. wikipedia.org
A comparison of traditional phosphine (B1218219) ligands with potential phosphaalkyne-based ligands is provided in Table 2.
Table 2: Comparison of Ligand Properties for Catalysis
| Property | Traditional Phosphine Ligands | Phenylmethylidyne-Phosphine Ligands |
|---|---|---|
| σ-Donation | Generally strong σ-donors. | Expected to be weaker σ-donors. |
| π-Acceptance | Variable, but generally weaker π-acceptors. | Strong π-acceptor capabilities. uni-rostock.de |
| Steric Tunability | Highly tunable by modifying substituents on phosphorus. | Tunable through substitution on the phenyl ring. |
| Coordination Modes | Primarily monodentate or part of a chelating ligand. | Can exhibit diverse coordination modes (η¹, η², bridging). wikipedia.org |
| Potential Applications | Widely used in cross-coupling, hydrogenation, etc. | Potential for novel reactivity in various catalytic cycles. |
Advanced Applications in Functional Materials and Nanomaterials
The incorporation of the unique P≡C moiety of phenylmethylidyne-phosphine into polymers and nanomaterials is a largely unexplored but highly promising research direction. The electronic properties of this group could be harnessed to create novel functional materials with applications in optoelectronics, sensing, and energy storage.
Future research could focus on the synthesis of polymers containing phenylmethylidyne-phosphine units, either in the main chain or as pendant groups. These materials may exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them suitable for use in organic light-emitting diodes (OLEDs) or as chemical sensors. The reactivity of the P≡C bond could also be utilized for the post-polymerization modification of materials, allowing for the introduction of other functional groups.
In the realm of nanomaterials, phenylmethylidyne-phosphine could be used to functionalize the surface of nanoparticles, quantum dots, or carbon nanotubes. This could lead to new hybrid materials with tailored electronic, optical, or catalytic properties. The ability of the phosphorus atom to coordinate to metal ions could also be exploited for the development of novel sensors or drug delivery systems.
Synergistic Integration of Experimental and Computational Methodologies
To accelerate the discovery and development of new reactions and applications for phenylmethylidyne-phosphine, a close integration of experimental and computational approaches will be crucial. Quantum chemical calculations can provide valuable insights into the electronic structure, bonding, and reactivity of this molecule and its derivatives.
Computational studies can be employed to:
Predict the outcomes of unknown reactions and guide the design of new experiments.
Elucidate reaction mechanisms and identify key intermediates and transition states.
Understand the electronic and steric factors that govern reactivity and selectivity.
Design new ligands and catalysts with improved performance.
Predict the properties of novel materials incorporating the phenylmethylidyne-phosphine moiety.
This synergistic approach will not only enhance our fundamental understanding of phenylmethylidyne-phosphine chemistry but also streamline the process of translating fundamental discoveries into practical applications.
Interdisciplinary Approaches to Phenylmethylidyne-Phosphine Chemistry
The full potential of phenylmethylidyne-phosphine chemistry can only be realized through interdisciplinary collaborations. The unique properties of this molecule make it relevant to a wide range of scientific fields beyond traditional synthetic chemistry.
Future interdisciplinary research could involve collaborations with:
Materials scientists to develop new functional materials and devices.
Biochemists and medicinal chemists to explore the potential biological activity of phenylmethylidyne-phosphine derivatives.
Physicists and engineers to investigate the photophysical and electronic properties of these compounds for applications in electronics and photonics.
Environmental scientists to develop new catalysts for green and sustainable chemical processes.
By fostering these collaborations, the scientific community can unlock the full potential of this fascinating and versatile molecule.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing phenylmethylidyne-phosphine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting phenylmagnesium bromide with phosphorus trichloride under inert conditions, followed by quenching and purification via vacuum distillation . Characterization requires P NMR to confirm phosphorus bonding environments (e.g., δ ~-20 ppm for P–C bonds) and elemental analysis (C, H, P) to validate stoichiometry. For new compounds, X-ray crystallography is essential to confirm molecular structure . Purity can be assessed via GC-MS or HPLC, with thresholds >98% recommended for catalytic studies .
Q. What spectroscopic techniques are critical for characterizing phenylmethylidyne-phosphine derivatives?
- Methodological Answer : Key techniques include:
- H/C NMR: To resolve aromatic proton environments and confirm substituent positions.
- P NMR: Sensitive to electronic changes at phosphorus (e.g., shifts upon coordination to metals).
- IR Spectroscopy: Identifies P–H stretches (~2300–2400 cm) and P=O bonds (if oxidized).
- X-ray Diffraction: Resolves bond angles and distances, critical for confirming sp-hybridized phosphorus centers .
Q. How can researchers ensure reproducibility in phenylmethylidyne-phosphine-based reactions?
- Methodological Answer : Document reaction parameters rigorously: temperature (±1°C), solvent purity (e.g., anhydrous THF with <30 ppm HO), and stoichiometry (e.g., 1.05:1 molar ratio of Grignard reagent to PCl). Use internal standards (e.g., triphenylphosphine) for NMR quantification. Publish full experimental details in supporting information, including raw spectral data and crystallization conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic activities of phenylmethylidyne-phosphine complexes?
- Methodological Answer : Discrepancies often arise from trace oxygen or moisture altering active species. Mitigate by:
- Conducting reactions under strict anaerobic conditions (glovebox with O <1 ppm).
- Comparing turnover numbers (TON) across multiple batches to assess catalyst stability.
- Using X-ray absorption spectroscopy (XAS) to identify in-situ-formed metal-phosphine intermediates . Cross-validate results with computational studies (DFT) to map reaction pathways .
Q. How can computational modeling predict the reactivity of phenylmethylidyne-phosphine in asymmetric catalysis?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model transition states and enantioselectivity. Key parameters include:
- Gibbs free energy barriers for key steps (e.g., nucleophilic attack in organocatalysis).
- Non-covalent interaction (NCI) analysis to quantify steric effects from phenyl groups.
- Solvent effects via implicit models (e.g., SMD for THF). Validate predictions with kinetic experiments (e.g., Eyring plots) .
Q. What experimental designs elucidate the environmental transformation pathways of phenylmethylidyne-phosphine?
- Methodological Answer : Simulate environmental conditions using:
- Aqueous phase studies at pH 5–9 to track hydrolysis products (e.g., phosphine oxides).
- GC-TOF-MS to identify volatile degradation products.
- Soil microcosms with P-labeled compounds to trace phosphine oxidation to phosphate . Control variables include temperature (20–40°C) and microbial activity (sterile vs. non-sterile samples) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in phosphine ligand binding affinities across studies?
- Methodological Answer : Standardize binding assays using isothermal titration calorimetry (ITC) with consistent buffer systems (e.g., 50 mM Tris-HCl, pH 7.4). Account for solvent dielectric effects (e.g., ε for DMSO vs. HO) using Abraham solvation parameters. Cross-reference with X-ray structures to confirm binding modes .
Q. What protocols validate the stability of phenylmethylidyne-phosphine under catalytic conditions?
- Methodological Answer : Perform accelerated stability tests:
- Heat samples to 50–80°C under N and monitor decomposition via P NMR.
- Use radical scavengers (e.g., BHT) to assess oxidative degradation.
- Quantify ligand loss via ICP-MS after metal complexation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
